molecular formula C24H27N5O4 B14936130 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B14936130
M. Wt: 449.5 g/mol
InChI Key: HQEXZIVATPGYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a benzimidazole moiety, and an acetamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the phthalazinone and benzimidazole intermediates, followed by their coupling through acetamide linkage. Common reagents used in these reactions include dimethoxybenzene, phthalic anhydride, and benzimidazole derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C24H27N5O4/c1-15(2)13-28-18-8-6-5-7-17(18)27-20(28)12-25-21(30)14-29-24(31)22-16(11-26-29)9-10-19(32-3)23(22)33-4/h5-11,15H,12-14H2,1-4H3,(H,25,30)

InChI Key

HQEXZIVATPGYES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.